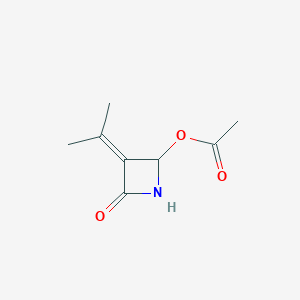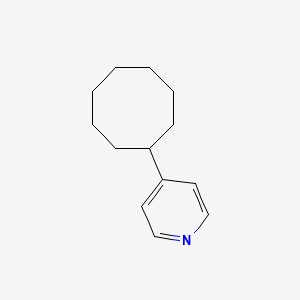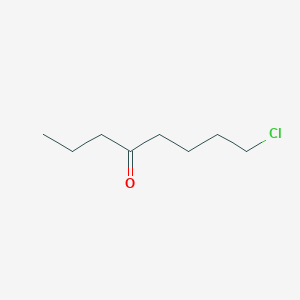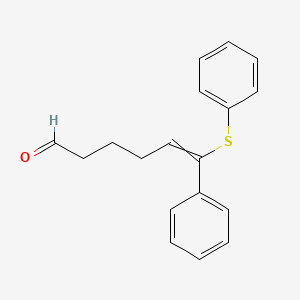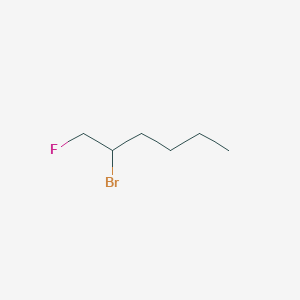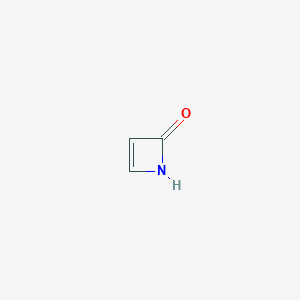
Azet-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azet-2(1H)-one is a four-membered nitrogen-containing heterocycle. This compound is known for its strained ring structure, which imparts unique chemical properties. This compound and its derivatives have garnered significant interest due to their wide range of bioactivities, including antibiotic and antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azet-2(1H)-one can be synthesized through various methods. One notable method involves a copper-catalyzed tandem reaction of terminal alkynes, sulfonyl azides, and heterocumulenes. This reaction proceeds under mild conditions and yields highly functionalized azet-2(1H)-ones . Another method involves the [2+2] cycloaddition of imines and ketenimines, which also produces functionalized azet-2(1H)-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The copper-catalyzed tandem reaction is particularly favored due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Azet-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the nitrogen-containing ring, leading to different derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include copper iodide, sulfonyl azides, and terminal alkynes. The reactions typically occur under mild conditions, such as room temperature, and often use solvents like N,N-dimethylformamide .
Major Products
The major products formed from these reactions are highly functionalized this compound derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Azet-2(1H)-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of azet-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial properties are attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s unique ring structure allows it to interact with various biological targets, making it a valuable pharmacophore .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azet-2(1H)-thione: Similar to azet-2(1H)-one but contains a sulfur atom instead of an oxygen atom.
Azetidine: A saturated four-membered nitrogen-containing ring without the carbonyl group.
Beta-lactams: A class of antibiotics that also contain a four-membered ring structure but with different substituents.
Uniqueness
This compound is unique due to its strained ring structure and the presence of a carbonyl group, which imparts distinct reactivity and bioactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
106104-47-6 |
|---|---|
Molekularformel |
C3H3NO |
Molekulargewicht |
69.06 g/mol |
IUPAC-Name |
1H-azet-2-one |
InChI |
InChI=1S/C3H3NO/c5-3-1-2-4-3/h1-2H,(H,4,5) |
InChI-Schlüssel |
FADJIMDKDQYNCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


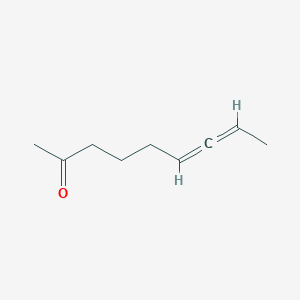
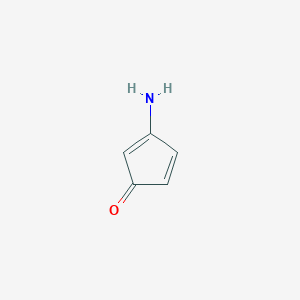
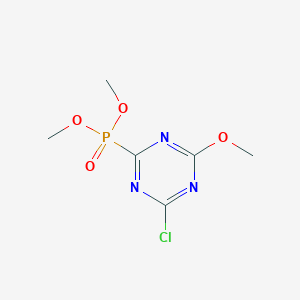
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)

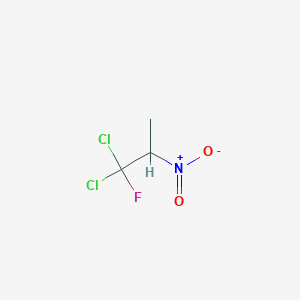
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
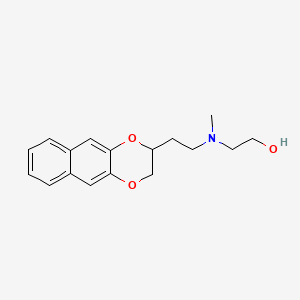
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
